molecular formula C8H7N3O2 B3375907 2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid CAS No. 1158142-40-5

2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid

Cat. No.: B3375907
CAS No.: 1158142-40-5
M. Wt: 177.16 g/mol
InChI Key: MMHBDTXUDSOMKD-FARCUNLSSA-N
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Description

2-Cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid is a high-value chemical building block with the CAS Number 1158142-40-5 and a molecular formula of C 8 H 7 N 3 O 2 . It is characterized by a molecular weight of 177.16 g/mol and features a prop-2-enoic acid backbone functionalized with a cyano group and a 1-methyl-1H-pyrazol-4-yl substituent . The compound is provided as a solid and its structure can be represented by the SMILES notation O=C(O)/C(C#N)=C/C1=CN(C)N=C1 . This compound is of significant interest in medicinal chemistry and drug discovery research, primarily due to its structure which serves as a versatile scaffold for the synthesis of more complex molecules. The presence of both electron-withdrawing groups (cyano and carboxylic acid) and the heteroaromatic pyrazole ring creates a multifunctional reagent suitable for constructing diverse chemical libraries. Researchers can leverage this compound in various synthetic applications, including its use as a Michael acceptor in nucleophilic addition reactions or as a precursor for heterocyclic systems. Its structural motif is commonly explored in the development of kinase inhibitors and other biologically active small molecules, making it a critical tool for hit-to-lead optimization campaigns. As with all materials of this nature, proper laboratory practices should be observed, including the use of personal protective equipment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-5-6(4-10-11)2-7(3-9)8(12)13/h2,4-5H,1H3,(H,12,13)/b7-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHBDTXUDSOMKD-FARCUNLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid typically involves the reaction of a suitable pyrazole derivative with a cyanoacetic acid derivative. One common method is the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with cyanoacetic acid in the presence of a base such as piperidine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs include pyrazole-cyano hybrids and cyanoenolic acid derivatives.

Structural Analogues

Compound Name Key Structural Differences Synthesis Method (Key Reagents) Potential Applications
Target compound : 2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid Carboxylic acid group, pyrazole substitution Likely via Knoevenagel condensation* Enzyme inhibition, agrochemicals
Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate Ester group, pyrrole ring Condensation of aldehyde + ethyl cyanoacetate Antiviral/antimicrobial agents
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile Pyran ring, additional amino groups Cyclocondensation with malononitrile Fluorescent materials, sensors

Notes:

  • Pyrazole vs.
  • Carboxylic Acid vs. Ester : The free acid group improves water solubility but reduces thermal stability relative to ester derivatives .

Research Findings and Limitations

  • Crystallography: Structural analysis of similar compounds (e.g., ) often employs SHELX software for refinement .
  • Biological Data : While pyrazole-containing analogs in and pyrrole derivatives in suggest antimicrobial or fluorescent applications, the target compound’s specific bioactivity remains uncharacterized in the literature reviewed.

Biological Activity

2-Cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid, also known as (E)-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enoic acid, is a compound that belongs to the pyrazole family. Pyrazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties. This article focuses on the biological activity of this specific compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C8H7N3O2
SMILES: CN1C=C(C=N1)/C=C(\C#N)/C(=O)O
InChIKey: MMHBDTXUDSOMKD-FARCUNLSSA-N

The compound features a cyano group and a pyrazole ring, which contribute to its reactivity and biological profile. The structural characteristics allow it to interact with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes, which can alter biochemical pathways involved in disease processes.
  • Antioxidant Activity: Some studies suggest that pyrazole derivatives possess antioxidant properties, which can mitigate oxidative stress in cells.
  • Cell Proliferation Modulation: There is evidence that this compound can influence cell growth and apoptosis, making it a candidate for cancer therapy.

Biological Activity Overview

Activity Description References
Anticancer In vitro studies indicate cytotoxic effects against various cancer cell lines.
Anti-inflammatory Potential to inhibit cyclooxygenase enzymes, reducing inflammation markers.
Enzyme Inhibition Effective against α-glucosidase and other enzymes related to metabolic disorders.

Anticancer Activity

In a study published in MDPI, various pyrazole derivatives were tested for their cytotoxicity against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation in breast and colon cancer cells .

Enzyme Inhibition

Another research highlighted the compound's effectiveness in inhibiting α-glucosidase, which is crucial for managing postprandial hyperglycemia in diabetic patients. The study reported IC50 values indicating strong inhibitory potential, suggesting its application in diabetes management .

Q & A

Q. What are the established synthetic routes for 2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a Knoevenagel condensation between a substituted pyrazole aldehyde and cyanoacetic acid. Key steps include:
  • Step 1 : Preparation of 1-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack formylation of 1-methylpyrazole .
  • Step 2 : Condensation with cyanoacetic acid under acidic or basic conditions (e.g., piperidine catalyst in ethanol at 60–80°C).
  • Optimization : Yield (40–65%) depends on solvent choice (e.g., ethanol vs. DMF), stoichiometry of reagents (1:1.2 molar ratio), and reaction time (6–12 hours). Purity (>95%) is achieved via recrystallization in ethanol/water or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirms the presence of cyano (C≡N stretch at ~2200 cm⁻¹), carboxylic acid (O-H stretch at 2500–3300 cm⁻¹; C=O at ~1700 cm⁻¹), and pyrazole ring (C=N at ~1600 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d6) shows pyrazole protons (δ 7.8–8.2 ppm), methyl group (δ 3.8–4.0 ppm), and α,β-unsaturated protons (δ 6.5–7.5 ppm, J = 12–16 Hz). ¹³C NMR confirms the cyano (δ 115–120 ppm) and carboxylic acid (δ 165–170 ppm) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensures purity (>95%) .

Q. How is the compound’s solubility and stability assessed for biological assays?

  • Methodological Answer :
  • Solubility : Tested in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Low aqueous solubility (<1 mg/mL) often necessitates DMSO vehicles (<1% v/v) .
  • Stability : Evaluated via LC-MS over 24–72 hours under physiological conditions (37°C, pH 7.4). Degradation products (e.g., hydrolysis of cyano or ester groups) are monitored .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Data Collection : Single crystals are grown via slow evaporation (e.g., ethanol/water). Diffraction data collected at 100 K using synchrotron radiation (λ = 0.710–1.541 Å) .
  • Refinement : SHELXL refines the structure using constraints for bond lengths/angles and anisotropic displacement parameters. Hydrogen bonds (e.g., carboxylic acid dimerization) are validated using Olex2 or PLATON .
  • Example : A related compound, (2E)-2-cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid, showed a planar α,β-unsaturated system (torsion angle <5°) and intermolecular H-bonding (O–H···N, 2.8 Å) .

Q. What experimental strategies address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :
  • Dose-Response Curves : Use IC50 values from 3–5 independent assays (e.g., ATP-based viability vs. LDH-release cytotoxicity). Normalize data to controls (DMSO-only) .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding.
  • Structural Analogues : Compare with derivatives lacking the cyano group (e.g., 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid) to isolate pharmacophore contributions .

Q. How does the electronic nature of the pyrazole substituent influence the compound’s reactivity in substitution or addition reactions?

  • Methodological Answer :
  • DFT Calculations : Gaussian 16 simulations (B3LYP/6-31G*) predict electrophilic regions (e.g., β-carbon of the α,β-unsaturated system). Fukui indices identify nucleophilic attack sites .
  • Experimental Validation : React with nucleophiles (e.g., thiols or amines) in THF at 25°C. Monitor regioselectivity via LC-MS and 2D NMR (e.g., NOESY for stereochemistry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid

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